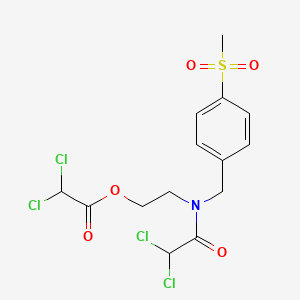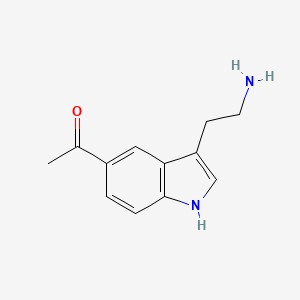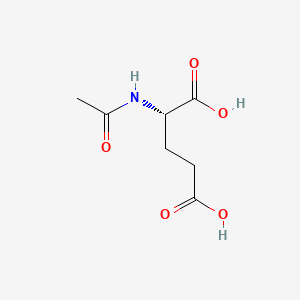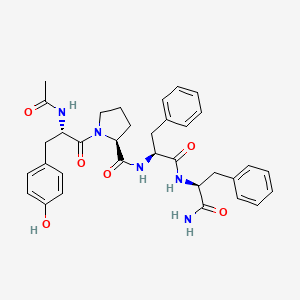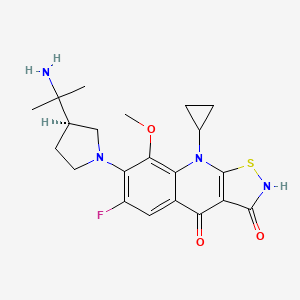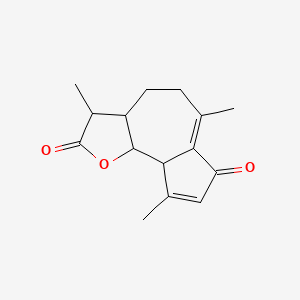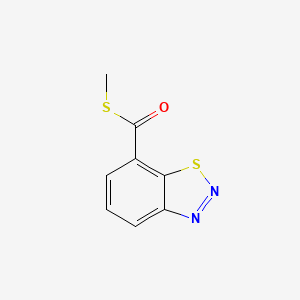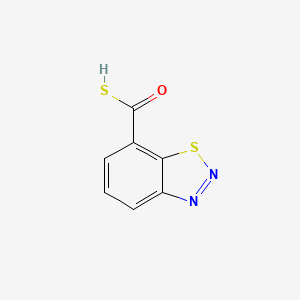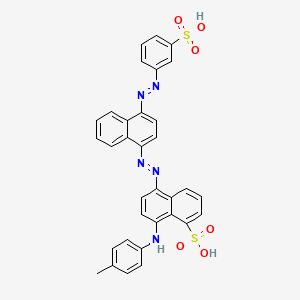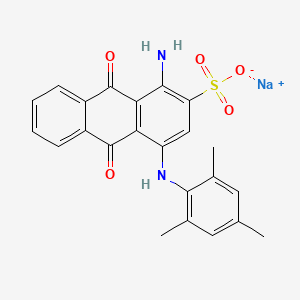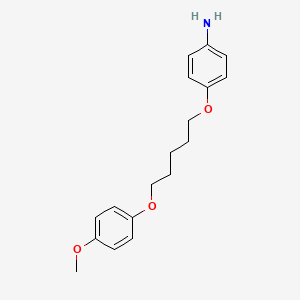
ANILINE, p-(5-(p-METHOXYPHENOXY)PENTYLOXY)-
Übersicht
Beschreibung
Aniline, p-(5-(p-methoxyphenoxy)pentyloxy)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Ozonation and Water Treatment : Anilines are used in the production of various products like dyestuffs, plastics, and pharmaceuticals. Research on the ozonation of anilines, including those with different substituents, has been conducted to understand their degradation and transformation in water treatment processes. The reactivity of anilines towards ozone is high, indicating their potential for efficient degradation in water treatment applications (Tekle-Röttering et al., 2016).
Pharmaceutical and Anti-Tumor Activity : Certain aniline derivatives, such as DAT-230 (2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)thiophen-3-yl) aniline), have shown promising anti-tumor activity. Studies on compounds like DAT-230 have explored their mechanisms in inhibiting tumor growth, indicating their potential as anti-cancer agents (Qiao et al., 2013).
Corrosion Inhibition : Aniline derivatives have been studied for their role in corrosion inhibition. Research on well-dispersible aniline copolymers has shown that they can be effective in protecting materials like carbon steel from corrosion, especially in challenging environments like NaCl and HCl solutions (Fu et al., 2013).
Synthesis of Azobenzenes : The oxidative conversion of anilines to azobenzenes is an important process in organic synthesis. Research has been conducted to establish optimal conditions for this conversion, which is significant in the manufacture of dyes and other products (Manjunatha et al., 2016).
Liquid Crystalline Compounds : Aniline derivatives are studied in the context of liquid crystalline compounds, exploring their thermodynamic parameters and characteristics in various phases. This research is relevant to materials science, particularly in the development of advanced materials with specific optical and physical properties (Latha et al., 2011).
Polymer Science : The oxidative polymerization of aniline, leading to the formation of polyaniline (PANI), is a key area of research. PANI has various potential applications, including in alternative energy sources, information storage, and membrane technology. Understanding the principles of its polymerization and properties regulation is crucial in material science (Gospodinova & Terlemezyan, 1998).
Eigenschaften
CAS-Nummer |
110443-23-7 |
|---|---|
Produktname |
ANILINE, p-(5-(p-METHOXYPHENOXY)PENTYLOXY)- |
Molekularformel |
C18H23NO3 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
4-[5-(4-methoxyphenoxy)pentoxy]aniline |
InChI |
InChI=1S/C18H23NO3/c1-20-16-9-11-18(12-10-16)22-14-4-2-3-13-21-17-7-5-15(19)6-8-17/h5-12H,2-4,13-14,19H2,1H3 |
InChI-Schlüssel |
ZTPJGJSDFQEQJI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
110443-23-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aniline, p-(5-(p-methoxyphenoxy)pentyloxy)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)
